4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a chloroacetamide derivative with ammonium thiocyanate under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-aminobenzenesulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.
Cancer Cell Inhibition: It inhibits carbonic anhydrase IX, leading to a disruption in the pH regulation of cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties, commonly used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide is unique due to its dual functionality as both an antibacterial and anticancer agent. Its ability to inhibit specific enzymes makes it a valuable compound for targeted therapies .
Properties
CAS No. |
2694729-46-7 |
---|---|
Molecular Formula |
C16H16N4O4S3 |
Molecular Weight |
424.5 |
Purity |
95 |
Origin of Product |
United States |
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